Structural Profiling, Synthesis, and Reactivity of 1,1'-Biphenyl, 3-chloro-4'-methoxy-
Structural Profiling, Synthesis, and Reactivity of 1,1'-Biphenyl, 3-chloro-4'-methoxy-
A Technical Whitepaper for Drug Development and Synthetic Professionals
Executive Summary
The compound 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-84-0) is an asymmetric, halogenated aromatic ether that serves as a critical structural motif in medicinal chemistry and environmental analytical science. Featuring a push-pull electronic system—driven by an electron-withdrawing chlorine atom on one ring and an electron-donating methoxy group on the other—this biphenyl scaffold is highly valued as a stable intermediate for active pharmaceutical ingredient (API) development and as a Certified Reference Material (CRM) for polychlorinated biphenyl (PCB) metabolite screening[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, outlines self-validating synthetic protocols, and details downstream functionalization strategies.
Physicochemical Profiling & Structural Topology
The molecular architecture of 3-chloro-4'-methoxybiphenyl is defined by a direct C-C bond linking two electronically distinct benzene rings. The steric hindrance between the ortho-hydrogens of the two rings prevents a fully planar conformation, resulting in a specific dihedral twist. The methoxy group at the 4'-position activates its respective ring toward electrophilic aromatic substitution, while the 3-chloro substitution deactivates the adjacent ring, allowing for highly regioselective downstream modifications.
Expert Insight on Sourcing: Researchers must exercise caution during procurement. Certain commercial databases erroneously list CAS 74447-84-0 under the nomenclature 1-Chloro-3-(4-methoxyphenoxy)benzene[2]. The "-phenoxy" suffix implies an ether linkage between the two rings, which is structurally incorrect. The correct scaffold is a direct C-C biphenyl bond. Always verify the SMILES string against the supplier's Certificate of Analysis (CoA) prior to use.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1,1'-Biphenyl, 3-chloro-4'-methoxy-[3] |
| Common Synonyms | 3-chloro-4'-methoxybiphenyl; 4-Methoxy-3'-chlorobiphenyl[1] |
| CAS Registry Number | 74447-84-0[3] |
| Molecular Formula | C₁₃H₁₁ClO[3] |
| Molecular Weight | 218.68 g/mol [4] |
| SMILES | COc1ccc(cc1)c1cccc(c1)Cl[3] |
| InChIKey | BTZLFJNPDUAPSX-UHFFFAOYSA-N[4] |
| Structural Class | Halogenated Aromatic Ether |
Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
Constructing the asymmetric biphenyl axis is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction . To ensure strict regiocontrol and prevent homocoupling, the protocol leverages the differential reactivity of halogens. By reacting 1-chloro-3-iodobenzene with (4-methoxyphenyl)boronic acid, the palladium catalyst selectively undergoes oxidative addition at the weaker C-I bond, leaving the C-Cl bond intact for future functionalization.
Catalytic cycle of Suzuki-Miyaura coupling for 3-chloro-4'-methoxybiphenyl synthesis.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Self-Validating System: The reaction's progress can be visually tracked by the precipitation of inorganic salts and the color change of the palladium complex from yellow to dark brown upon completion.
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Reagent Assembly: In an oven-dried Schlenk flask, combine 1-chloro-3-iodobenzene (1.0 equiv), (4-methoxyphenyl)boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
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Solvent Preparation (Causality): Add a degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v). Rationale: Toluene solubilizes the organic substrates, water dissolves the inorganic base to generate the reactive boronate species, and ethanol acts as a phase-transfer agent to facilitate interfacial transmetalation.
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Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 equiv) under a strict argon atmosphere. Rationale: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.
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Thermal Activation: Heat the biphasic mixture to 85°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the UV-active iodobenzene spot validates complete conversion.
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Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc in Hexanes) to yield the pure 3-chloro-4'-methoxybiphenyl.
Downstream Functionalization: Ether Cleavage (Demethylation)
For drug discovery applications, the methoxy group often serves as a protected phenol. Cleaving this ether yields 3'-chloro-[1,1'-biphenyl]-4-ol , a versatile nucleophilic building block. The standard methodology utilizes hydrobromic acid (HBr) in acetic acid[4].
Step-by-step workflow for the HBr-mediated demethylation of the biphenyl ether.
Protocol 2: HBr-Mediated Demethylation
Reference standard protocol adapted from patent literature (US05977105)[4].
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Reaction Setup: To a round-bottom flask, add 2.00 g of 3-chloro-4'-methoxybiphenyl.
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Acidic Cleavage (Causality): Add 25 mL of glacial acetic acid and 25 mL of concentrated hydrobromic acid (48% aq). Rationale: HBr is a strong acid that protonates the ether oxygen. The bromide ion then acts as a nucleophile, attacking the less sterically hindered methyl carbon via an Sₙ2 mechanism, releasing the phenol and volatile methyl bromide. Acetic acid is utilized as a polar protic co-solvent because it solubilizes the highly lipophilic biphenyl starting material while remaining completely stable under strongly acidic reflux conditions.
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Thermal Processing: Heat the mixture at reflux (approx. 118°C) for 6 hours[4].
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Quench & Extraction: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (300 mL).
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Neutralization: Wash the ethereal layer with saturated aqueous sodium bicarbonate (2 × 150 mL). Rationale: This step is critical to neutralize residual HBr and acetic acid, preventing the degradation of the product during concentration.
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Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography over silica, eluting with a gradient of dichloromethane:hexane (1:1) to pure dichloromethane, yielding approximately 1.44 g of the sub-title compound as a white solid[4].
Analytical Characterization
To validate the integrity of the synthesized or procured 1,1'-Biphenyl, 3-chloro-4'-methoxy-, the following analytical profile should be expected:
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Mass Spectrometry (EI-MS): A distinct molecular ion peak (M⁺) at m/z 218, accompanied by an M+2 peak at m/z 220 (approx. 33% intensity) confirming the presence of a single chlorine isotope (³⁵Cl / ³⁷Cl). A major fragment at m/z 203 [M-CH₃]⁺ is expected due to the facile cleavage of the methoxy methyl group.
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¹H NMR (CDCl₃): A sharp, highly integrated singlet at ~3.85 ppm corresponding to the 3 protons of the methoxy group. The aromatic region (6.90 - 7.60 ppm) will display an AA'BB' splitting pattern for the para-substituted ring and a complex multiplet for the meta-substituted ring.
References
- Appchem. 1,1'-Biphenyl, 3-chloro-4'-methoxy- | 74447-84-0 | C13H11ClO.
- AccuStandard. 4-Methoxy-3'-chlorobiphenyl CAS # 74447-84-0.
- Benchchem. Synthesis routes of 1,1'-Biphenyl, 3-chloro-4'-methoxy- (Patent US05977105).
- EvitaChem. Buy 1-Chloro-3-(4-methoxyphenoxy)benzene (EVT-14316364) | 917836-84-1.
